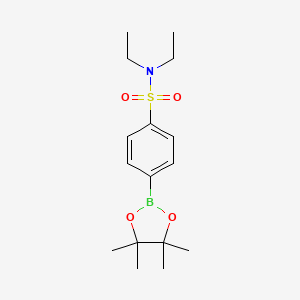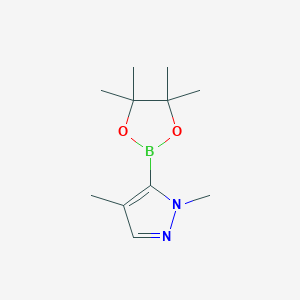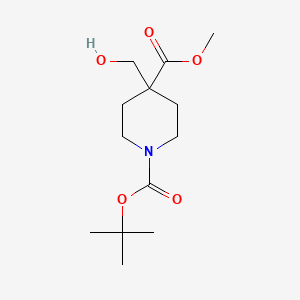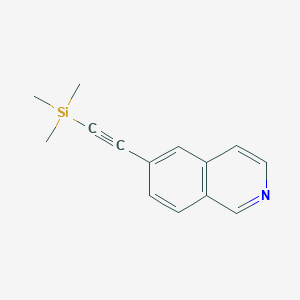
3-(4-(乙胺基)-3-硝基-N-(吡啶-2-基)苯甲酰胺)丙酸乙酯
描述
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a chemical compound used as an intermediate in the synthesis of pharmaceuticals .
Synthesis Analysis
This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is also used in the preparation of Dabigatran, a medication used to treat and prevent blood clots .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 333.303, a density of 1.3±0.1 g/cm3, a boiling point of 443.1±45.0 °C at 760 mmHg, and a melting point of 106 °C .科学研究应用
抗胃癌活性
该化合物已被合成并评估其作为抗癌剂的潜力,特别是针对胃癌。 研究表明,它对人胃癌细胞系具有抑制作用 。该化合物在该领域的功效可能导致开发治疗胃癌的新治疗剂。
晶体学研究
该化合物的晶体结构已使用单晶X射线晶体学测定 。此信息对于理解分子中原子的三维排列至关重要,这对于设计具有特定生物活性的药物至关重要。
杂环化合物的合成
3-(4-(乙胺基)-3-硝基-N-(吡啶-2-基)苯甲酰胺)丙酸乙酯作为合成新杂环化合物的起始原料 。由于这些化合物存在于许多药物中并具有多种治疗特性,因此它们是药物研究的重点。
凝血酶抑制剂
该化合物是达比加群的杂质,达比加群是一种直接凝血酶抑制剂,用作抗血栓剂 。了解其结构和特性有助于药物的质量控制和安全性评估。
分子量测定
该化合物的分子量是药物化学中的一个关键参数。 它已被记录为342.4 g/mol,这对于计算剂量和了解药代动力学很重要 。
安全性和操作
安全数据表提供有关化合物安全操作和潜在危害的信息。 它已被分类为具有警告象形图和危险声明,例如H302(吞食有害)和H315(引起皮肤刺激),这对于实验室安全规程很重要 。
安全和危害
未来方向
作用机制
Target of Action
It’s structurally similar to other compounds that have been studied for their anti-cancer activity .
Mode of Action
It’s known that the compound forms hydrogen bonds and c—h…π interactions in the crystal structure , which could potentially influence its interaction with biological targets.
Biochemical Pathways
It’s known that the compound has been designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material , which could suggest potential involvement in nitric oxide-related pathways.
Result of Action
The compound has been studied for its in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . .
Action Environment
It’s known that the compound forms slabs parallel to the ac plane in the crystal structure , which could potentially influence its stability under different environmental conditions.
生化分析
Biochemical Properties
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins associated with cellular signaling . The nature of these interactions often involves hydrogen bonding and π-π interactions, which facilitate the binding of the compound to its target molecules . These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical processes.
Cellular Effects
The effects of Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has shown anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . The compound’s impact on gene expression involves the upregulation of pro-apoptotic genes and the downregulation of genes associated with cell survival . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins through hydrogen bonds and π-π interactions, which can either inhibit or activate their activity . This binding can lead to the inhibition of enzymes involved in cell proliferation and the activation of enzymes that promote apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to the compound has been associated with sustained anti-cancer effects, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can modulate the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and the levels of key metabolites, thereby influencing cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . This localization is crucial for the compound’s activity, as it needs to reach its target sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is an important determinant of its activity and function . The compound has been found to localize in specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity can be influenced by its localization, as it interacts with different biomolecules in each compartment to exert its effects .
属性
IUPAC Name |
ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXHIELHMGBXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)

![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)



![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
